(S)-1-Benzyl-piperidin-3-yl-ethyl-amine is a compound that belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing one nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The structure of this compound features a benzyl group attached to the nitrogen of the piperidine ring, along with an ethylamine side chain, which may influence its pharmacological properties.
The synthesis and characterization of (S)-1-benzyl-piperidin-3-yl-ethyl-amine can be traced through various research articles and patents that detail methods for creating piperidine derivatives. Notably, patents have been issued for synthetic routes that yield high-purity products, indicating its relevance in pharmaceutical applications .
This compound is classified as an amine and a piperidine derivative, which places it within a broader category of organic compounds that are vital in medicinal chemistry. Piperidine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor effects.
The synthesis of (S)-1-benzyl-piperidin-3-yl-ethyl-amine can be achieved through various methodologies. One notable approach involves the use of benzylamine as a starting material, which undergoes alkylation reactions to introduce the ethyl group.
The molecular formula for this compound is , with a molecular weight of approximately 219.33 g/mol. The stereochemistry at the piperidine nitrogen contributes to its potential biological activity.
(S)-1-benzyl-piperidin-3-yl-ethyl-amine can participate in various chemical reactions typical for amines and piperidines, including:
The reactivity of this compound is influenced by the presence of both the benzyl group and the ethyl amine chain, allowing for diverse synthetic pathways and potential modifications .
The mechanism of action for (S)-1-benzyl-piperidin-3-yl-ethyl-amine largely depends on its interactions with biological targets, such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity at various neurotransmitter receptors, potentially influencing pathways related to pain modulation or cognitive functions . Understanding these interactions requires detailed pharmacokinetic and pharmacodynamic studies.
Relevant data regarding melting points, boiling points, and specific optical rotation can be found in literature but may vary based on purity and synthesis method employed .
(S)-1-benzyl-piperidin-3-yl-ethyl-amine has several scientific uses:
Piperidine ranks as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, forming the structural core of numerous therapeutic agents including paroxetine (antidepressant), clopidogrel (antiplatelet), and tadalafil (erectile dysfunction therapy) [1] [6]. The exceptional versatility of this six-membered saturated ring arises from its capacity to mimic bioactive conformations while providing synthetic flexibility for structural diversification. Chiral piperidine scaffolds, specifically, impart significant advantages in drug design: they enhance target binding affinity through stereospecific interactions, improve pharmacokinetic profiles by modulating lipophilicity and basicity, reduce off-target effects (notably cardiac hERG channel toxicity), and increase metabolic stability [1]. The incorporation of stereodefined substituents at C3-position – such as in ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine – enables precise three-dimensional positioning of pharmacophoric elements, which is critical for interacting with asymmetric binding pockets in biological targets [1] [3]. This strategic integration of chirality transforms simple piperidine from a passive structural element into a dynamic template for optimizing drug-receptor interactions.
Stereochemistry governs the pharmacological behavior of benzyl-piperidine derivatives, with enantiomers frequently exhibiting dramatic differences in potency, selectivity, and safety profiles. The benzyl group at N1 enhances conformational rigidity and influences the spatial orientation of the piperidine ring, while chiral centers at C3 create distinct topographic environments for molecular recognition [5]. For instance, in Bruton's tyrosine kinase inhibitors like ibrutinib, the (R)-enantiomer of related intermediates such as (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol demonstrates superior binding kinetics compared to its (S)-counterpart [5]. This enantioselectivity extends to metabolic pathways: cytochrome P450 enzymes exhibit stereochemical preferences during oxidation, leading to divergent metabolite profiles for each enantiomer [1]. The ethylamine side chain in ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine introduces additional hydrogen-bonding capacity and protonation sites that can be stereoselectively optimized for membrane permeability or target engagement. Such stereochemical precision is now recognized as indispensable for avoiding developmental failures linked to racemic drug candidates, prompting stringent regulatory requirements for enantiopure pharmaceuticals [1] [5].
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (C₁₄H₂₂N₂, molecular weight 218.34 g/mol) exemplifies the strategic importance of enantiopure piperidine building blocks in medicinal chemistry. Its structure features a benzyl group on the piperidine nitrogen, an ethylamine chain on the chiral C3 carbon, and defined (S)-stereochemistry critical for bioactivity [2] [4]. This compound serves as a versatile synthetic intermediate for complex molecules where the ethylamine moiety can undergo further derivatization – including amidation, reductive amination, or heterocycle formation – without racemization at the stereocenter [9]. The benzyl group acts as a protective moiety that can be selectively removed via hydrogenolysis to access secondary amine pharmacophores. Physicochemical profiling indicates moderate lipophilicity (calculated LogP ≈1.23) and good solubility in polar organic solvents, though aqueous solubility is limited, characteristic of tertiary amines [5] [9]. Its structural features align with drug-like properties: molecular weight <400, hydrogen bond acceptors = 2, hydrogen bond donors = 1, and topological polar surface area ≈ 35.5 Ų [9]. These attributes collectively position it as an ideal case study for examining synthetic approaches to stereocontrolled piperidine architectures.
Table 1: Physicochemical Properties of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine and Related Derivatives
Property | ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine | 2-((1-Benzylpiperidin-3-yl)amino)ethanol | (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol |
---|---|---|---|
CAS Registry Number | Not specified | 1094401-28-1 | Not specified |
Molecular Formula | C₁₄H₂₂N₂ | C₁₄H₂₂N₂O | C₁₅H₂₄N₂O |
Molecular Weight (g/mol) | 218.34 | 234.34 | 248.36 |
Stereochemistry | (S) | Not specified | (R) |
Calculated LogP | ~1.23 | ~1.23 | ~1.80 |
Hydrogen Bond Donors | 1 | 2 | 1 |
Hydrogen Bond Acceptors | 2 | 3 | 3 |
Topological Polar Surface Area (Ų) | 35.5 | 49.1 | 35.5 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1